molecular formula C14H7ClO3 B14484913 9-Oxo-9H-xanthene-2-carbonyl chloride CAS No. 64026-58-0

9-Oxo-9H-xanthene-2-carbonyl chloride

Katalognummer: B14484913
CAS-Nummer: 64026-58-0
Molekulargewicht: 258.65 g/mol
InChI-Schlüssel: TVGNILIFMJRWIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Oxo-9H-xanthene-2-carbonyl chloride: is an organic compound with the molecular formula C14H9ClO2. It is a derivative of xanthene, a tricyclic aromatic compound, and is characterized by the presence of a carbonyl chloride group at the 2-position and a ketone group at the 9-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9H-xanthene-2-carbonyl chloride typically involves the chlorination of 9-Oxo-9H-xanthene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the carboxylic acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases, resulting in the formation of the desired carbonyl chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 9-Oxo-9H-xanthene-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.

    Cycloaddition Reactions: Aromatic imines and ketenes are commonly used in cycloaddition reactions, typically under reflux conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: 9-Oxo-9H-xanthene-2-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound and its derivatives have been investigated for their potential biological activities, including antimicrobial and antimalarial properties. For example, β-lactams derived from this compound have shown moderate to excellent activity against Plasmodium falciparum .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to form stable derivatives makes it useful in various applications .

Wirkmechanismus

The mechanism of action of 9-Oxo-9H-xanthene-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of various derivatives, including esters, amides, and β-lactams .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its dual functional groups (carbonyl chloride and ketone), which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations .

Eigenschaften

CAS-Nummer

64026-58-0

Molekularformel

C14H7ClO3

Molekulargewicht

258.65 g/mol

IUPAC-Name

9-oxoxanthene-2-carbonyl chloride

InChI

InChI=1S/C14H7ClO3/c15-14(17)8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)18-12/h1-7H

InChI-Schlüssel

TVGNILIFMJRWIV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.